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molecular formula C12H11N3OS B8287585 1-(7-Acetylenyl-2-benzothiazolyl)-3-ethylurea

1-(7-Acetylenyl-2-benzothiazolyl)-3-ethylurea

Cat. No. B8287585
M. Wt: 245.30 g/mol
InChI Key: JARJQOMJQZZFJC-UHFFFAOYSA-N
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Patent
US07091227B2

Procedure details

A mixture of 1-(7-trimethylsilylacetylenyl-2-benzothiazolyl)-3-ethylurea 2 (0.050 g, 0.16 mmol) and 1M aqueous KOH solution (0.16 mL, 0.16 mmol, 1.0 eq) in 1.5 mL of 2/1 mixture of DMF/MeOH was stirred at room temperature for about 2 hours. The mixture was taken up in 10 mL MeOH and the precipitation was filtered off. The mother liquid was concentrated and purified by prep HPLC to give the desired compound 0.006 g (15%). LC/MS 246 (M+1); LC retention time 2.77 min.
Name
1-(7-trimethylsilylacetylenyl-2-benzothiazolyl)-3-ethylurea
Quantity
0.05 g
Type
reactant
Reaction Step One
Name
Quantity
0.16 mL
Type
reactant
Reaction Step One
Name
DMF MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
15%

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[C:6][C:7]1[C:15]2[S:14][C:13]([NH:16][C:17]([NH:19][CH2:20][CH3:21])=[O:18])=[N:12][C:11]=2[CH:10]=[CH:9][CH:8]=1)(C)C.[OH-].[K+].CN(C=O)C.CO>CCCCCCC.CO>[C:6]([C:7]1[C:15]2[S:14][C:13]([NH:16][C:17]([NH:19][CH2:20][CH3:21])=[O:18])=[N:12][C:11]=2[CH:10]=[CH:9][CH:8]=1)#[CH:5] |f:1.2,3.4|

Inputs

Step One
Name
1-(7-trimethylsilylacetylenyl-2-benzothiazolyl)-3-ethylurea
Quantity
0.05 g
Type
reactant
Smiles
C[Si](C)(C)C#CC1=CC=CC=2N=C(SC21)NC(=O)NCC
Name
Quantity
0.16 mL
Type
reactant
Smiles
[OH-].[K+]
Name
DMF MeOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O.CO
Name
Quantity
1.5 mL
Type
solvent
Smiles
CCCCCCC
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for about 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitation
FILTRATION
Type
FILTRATION
Details
was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquid was concentrated
CUSTOM
Type
CUSTOM
Details
purified by prep HPLC

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#C)C1=CC=CC=2N=C(SC21)NC(=O)NCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.006 g
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 15.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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